molecular formula C22H21N5O4 B11024994 2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11024994
M. Wt: 419.4 g/mol
InChI Key: VDCIETBYEWZHMN-UHFFFAOYSA-N
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Description

2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a 1,2,4-triazole moiety, which is known for its significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step synthetic routes. One common approach is the condensation of 3-methoxypropylamine with phthalic anhydride to form the isoindole core. This intermediate is then reacted with 4-(1H-1,2,4-triazol-1-ylmethyl)benzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the isoindole ring can be reduced to form alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxypropyl group can yield methoxypropanoic acid, while reduction of the carbonyl groups can produce dihydroxy derivatives .

Mechanism of Action

The mechanism of action of 2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds and coordinate with metal ions, which allows it to inhibit enzymes by binding to their active sites. This compound has been shown to inhibit the biosynthesis of strigolactones, which are plant hormones involved in various growth processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of the isoindole and triazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Biological Activity

The compound 2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer and antimicrobial effects, as well as its mechanism of action.

Chemical Structure and Properties

The compound's structure features a complex arrangement of functional groups that contribute to its biological activity. The presence of the triazole moiety is particularly noteworthy due to its established role in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₃
Molecular Weight302.33 g/mol
LogP2.6
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Anticancer Activity

Recent studies have demonstrated that derivatives similar to the compound exhibit significant anticancer properties. For instance, a related triazole compound was shown to inhibit the growth of various cancer cell lines with IC50 values ranging from 1.1 μM to 4.9 μM against MCF-7 and HCT-116 cells .

The mechanism of action is primarily attributed to the inhibition of thymidylate synthase (TS) , an enzyme critical for DNA synthesis. Compounds with similar structures have displayed TS inhibition with IC50 values lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives tested against Staphylococcus aureus and Escherichia coli exhibited significant growth inhibition . The effectiveness of these compounds suggests a dual-action mechanism that could be beneficial in treating infections alongside cancer.

Case Studies

A recent study synthesized various triazole derivatives and evaluated their biological activities. Among them, one compound demonstrated superior activity against three cancer cell lines (MCF-7, HepG2, HCT-116) with IC50 values significantly lower than traditional drugs .

Another research effort focused on a series of oxadiazole and triazole hybrids, revealing that incorporation of these heterocycles enhances anticancer efficacy through TS inhibition .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Thymidylate Synthase : This leads to decreased dTTP levels and disruption of DNA synthesis.
  • Induction of Apoptosis : Compounds targeting TS often trigger programmed cell death pathways in cancer cells.
  • Antimicrobial Effects : The structural features may interfere with bacterial cell wall synthesis or function.

Properties

Molecular Formula

C22H21N5O4

Molecular Weight

419.4 g/mol

IUPAC Name

2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]isoindole-5-carboxamide

InChI

InChI=1S/C22H21N5O4/c1-31-10-2-9-27-21(29)18-8-5-16(11-19(18)22(27)30)20(28)25-17-6-3-15(4-7-17)12-26-14-23-13-24-26/h3-8,11,13-14H,2,9-10,12H2,1H3,(H,25,28)

InChI Key

VDCIETBYEWZHMN-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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